4-amino-4H-1,2,4-triazole-3,5-dithiol

Overview

Description

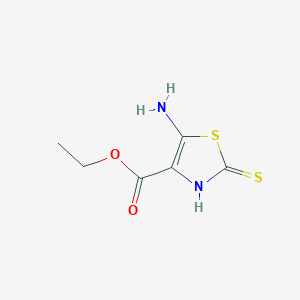

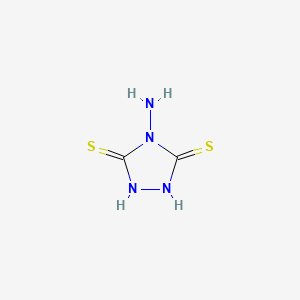

4-amino-4H-1,2,4-triazole-3,5-dithiol (4ATD) is an important chemical compound that has recently been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. 4ATD is a small molecule that can be synthesized from two different precursors, and has been found to have a variety of interesting properties.

Scientific Research Applications

Luminescent Properties

4-amino-4H-1,2,4-triazole derivatives, including 4-amino-4H-1,2,4-triazole-3,5-dithiol, are noted for their significant luminescent properties. This has been demonstrated through the synthesis and structural analysis of compounds like 4,4′-(4-amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid, among others. These compounds exhibit solid-state luminescent spectra with notable emission maxima, making them potentially useful in materials science for applications that require luminescent properties (Xi et al., 2021).

Corrosion Inhibition

A notable application of this compound and its derivatives is in the field of corrosion inhibition, particularly for metals like copper. These compounds have been studied extensively for their efficiency in inhibiting metal corrosion in acidic mediums. The effectiveness of these inhibitors has been linked to their adsorption behavior and interaction with the metal surface, often following models like the Langmuir adsorption isotherm. Research has shown these compounds to be predominantly cathodic type inhibitors, implying their potential in extending the longevity of metals by protecting them from corrosive environments (Sudheer & Quraishi, 2013).

Synthesis of Novel Compounds

The versatility of this compound in synthesizing novel compounds, especially in the presence of hydrazonoyl halides, is noteworthy. This compound serves as a precursor in various chemical reactions leading to the formation of a variety of novel chemical entities. These synthesized compounds have been structurally validated through spectral, elemental, and X-ray diffraction analyses, underlining the chemical utility of this compound in the synthesis of new compounds with potential applications in various fields (Shawali et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been studied for their potential as kinase inhibitors , suggesting that kinases could be a possible target

Mode of Action

It’s speculated that the compound’s high potency and selectivity might be attributed to the involvement of flexible linkers on either side of the triazole core, which might compel the ligands to enter into the active site of the receptor and maximize non-covalent interactions .

Biochemical Pathways

Given its potential role as a kinase inhibitor , it may impact pathways regulated by these enzymes, such as cell growth and proliferation.

Result of Action

If it acts as a kinase inhibitor, it could potentially inhibit cell growth and proliferation . .

Future Directions

The future directions for ATAD research are promising. Its potential as a cathode electroactive material for lithium-ion rechargeable batteries is being explored . Further chemical modification of ATAD through the amine group in the structure could lead to the design of new organosulfur-based materials with ATAD segments as an energy-storage site .

properties

IUPAC Name |

4-amino-1,2,4-triazolidine-3,5-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLTWZOFWVXIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)NNC(=S)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402282 | |

| Record name | 4-amino-4H-1,2,4-triazole-3,5-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3652-33-3 | |

| Record name | 4-Amino-3,5-dimercapto-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-4H-1,2,4-triazole-3,5-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 4-amino-4H-1,2,4-triazole-3,5-dithiol?

A1: this compound possesses the molecular formula C2H3N5S2 and a molecular weight of 149.21 g/mol. While the provided abstracts don't delve into detailed spectroscopic data, they highlight the use of techniques like IR, 1H NMR, 13C NMR, and mass spectrometry for characterizing the compound and its derivatives [, , , , , ].

Q2: How is this compound utilized in synthetic organic chemistry?

A2: The compound serves as a valuable building block in synthesizing diverse heterocyclic systems. It readily reacts with various electrophiles, such as phenacyl bromides, hydrazonoyl halides, and halogenated quinones, primarily through its nucleophilic thiol groups. For instance, it is used to synthesize triazolothiadiazine derivatives [], 1,2,3,4,5a,7,8,8b-octaaza-acenaphthylenes [], and various fused triazole-thiadiazole systems [, ].

Q3: What are the potential applications of this compound in material science?

A3: Research suggests that this compound holds promise as a cathode material for lithium-ion rechargeable batteries []. Its electrochemical properties, particularly the reversible redox reactions involving its thiol groups leading to disulfide bond formation and cleavage, make it a suitable candidate. Moreover, its charge-transfer kinetics are comparable to or even exceed those of other organosulfur compounds being investigated for similar applications.

Q4: How does the structure of this compound relate to its reactivity and potential biological activity?

A4: The presence of the amino group at the 4-position of the triazole ring, alongside the two thiol groups, contributes significantly to the compound's reactivity and potential biological activity. The thiol groups readily participate in nucleophilic substitution reactions, enabling the formation of diverse derivatives as seen in the synthesis of triazolothiadiazines [, ]. The amino group introduces a site for further modifications, potentially influencing the compound's physicochemical properties and biological interactions. Furthermore, the presence of multiple nitrogen and sulfur atoms within the heterocyclic ring suggests the possibility of interactions with biological targets through hydrogen bonding and metal chelation.

Q5: What are the reported biological activities of derivatives derived from this compound?

A5: Studies have demonstrated that certain triazolothiadiazine derivatives, synthesized from this compound, exhibit promising in vitro anticancer activity []. These compounds displayed activity against various cancer cell lines, including renal cancer and leukemia cell lines. While the exact mechanism of action remains to be elucidated, these findings highlight the potential of this compound as a scaffold for developing novel anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-2-methyl-3-phenyl-7-[(E)-phenylmethylidene]-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1334764.png)

![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)